![molecular formula C12H22N2O2 B158495 exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 132234-68-5](/img/structure/B158495.png)

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane

Vue d'ensemble

Description

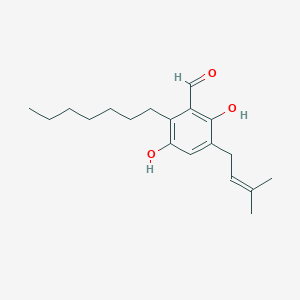

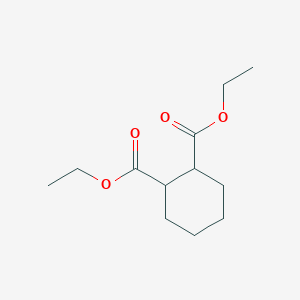

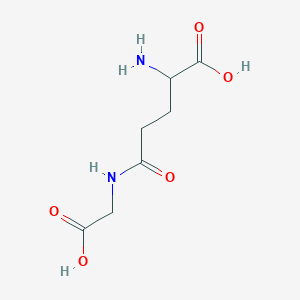

Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 g/mol . The compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

The compound is a white to yellow sticky oil to solid in physical form . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is part of a broader class of constrained amino acids and bicyclic structures that have been synthesized for various research purposes. For instance, Caputo et al. (2006) reported the synthesis of new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using norbornene amino acids as chiral building blocks. This method provides access to optically pure amino acids, which can be considered both alpha,gamma- and alpha,delta-diamino acids containing steric constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).

Application in Receptor Activity Studies

In drug discovery research, particularly in studying nicotinic acetylcholine receptors (nAChR), novel azabicyclic amines, including exo-3-amino-1-azabicyclo[3.2.1]octane, have been designed and tested. Walker et al. (2008) prepared aryl amides derived from azabicyclic amines and tested them in an α7 nAChR assay to treat cognitive deficits in schizophrenia, showing significant α7 nAChR activity (Walker et al., 2008).

Chemical Transformations and Reactivity Studies

The reactivity and transformation of related azabicyclo compounds have been studied extensively. Kovacic et al. (1970) explored the amination of exo-2-chloronorbornane with trichloramine-aluminum chloride, resulting in ring expansion and incorporation of nitrogen to produce 2-azabicyclo[3.2.1]octane (Kovacic et al., 1970). Similarly, Kazi et al. (2010) synthesized novel azabicyclic β-amino acid derivatives from norbornene β-amino acids, obtaining the 3-azabicyclo[3.2.1]octane skeleton via specific chemical transformations (Kazi et al., 2010).

Safety And Hazards

The compound is labeled with an exclamation mark as a signal word for warning. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

tert-butyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHPKKKRSZBQIG-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301169096 | |

| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane | |

CAS RN |

132234-69-6, 132234-68-5 | |

| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXO-3-(BOC-AMINO)-8-AZABICYCLO[3.2.1]OCTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)

![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)